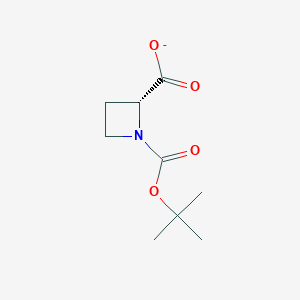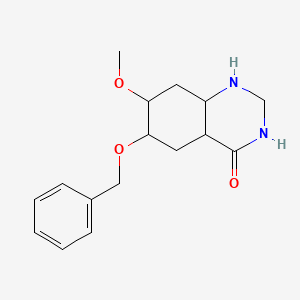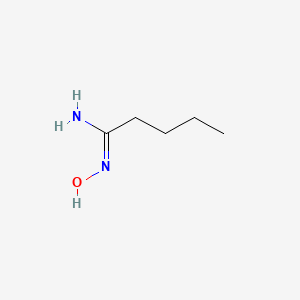
N-Hydroxy-pentanamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-pentanamidine: is an organic compound with the molecular formula C5H12N2O It is a derivative of pentanamidine, where one of the amidine groups is substituted with a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxy-pentanamidine can be synthesized from valeronitrile through a series of chemical reactions. One common method involves the reaction of valeronitrile with hydroxylamine hydrochloride in the presence of sodium methylate in methanol. The reaction is typically carried out under heating conditions to facilitate the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-pentanamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form pentanamidine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of pentanamidine.
Substitution: Formation of substituted pentanamidine derivatives.
Scientific Research Applications
N-Hydroxy-pentanamidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-Hydroxy-pentanamidine is not fully understood. it is believed to interfere with nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. This interference can lead to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Pentamidine: A diamine known for its antimicrobial activity.
N-Hydroxy-succinimide: Used in bioconjugation techniques.
N-Hydroxy-naphthalimide: Studied for its electrocatalytic properties.
Uniqueness: N-Hydroxy-pentanamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
N'-hydroxypentanimidamide |
InChI |
InChI=1S/C5H12N2O/c1-2-3-4-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) |
InChI Key |
RRNLVICCUZTJOW-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC/C(=N/O)/N |
Canonical SMILES |
CCCCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


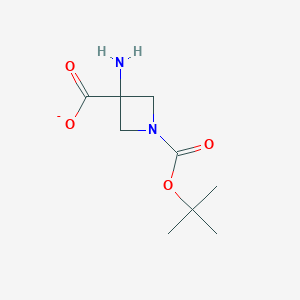
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
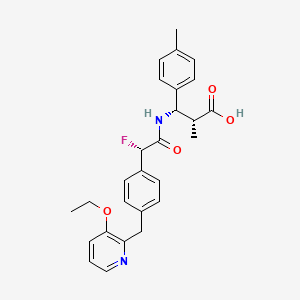

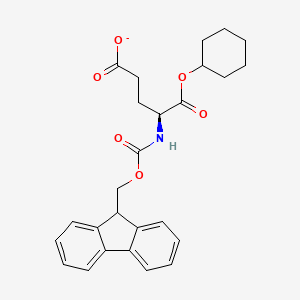
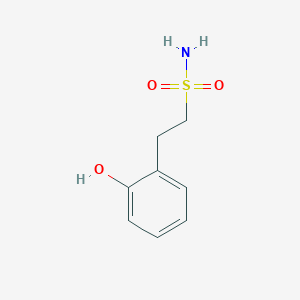
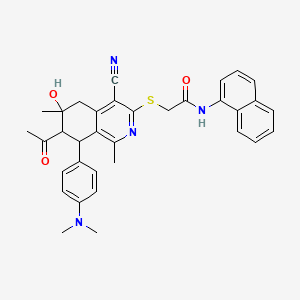
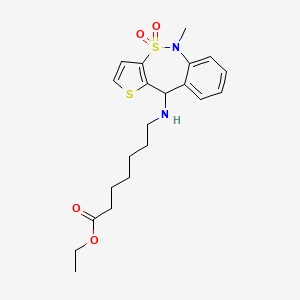
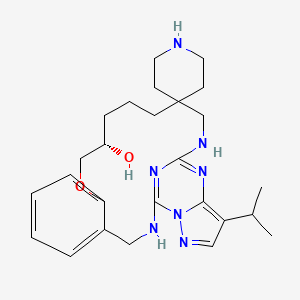
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
